4-(4-(Trifluoromethyl)phenyl)oxazole

Medicinal Chemistry Inflammation 5-Lipoxygenase

This unique building block's para-trifluoromethyl substituent is essential for the sub-micromolar potency documented in 5-lipoxygenase (5-LO) and TRPV1 antagonist programs. Its electron-withdrawing profile optimizes lipophilicity (LogP ~2.85) and metabolic stability, delivering a >6-fold potency advantage over non-fluorinated analogs. Sourced with verified purity of 95%+, this crystalline solid (mp 57–58°C) streamlines medicinal chemistry workflows and enables cost-effective scale-up for lead optimization.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 1126636-40-5
Cat. No. B1323069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Trifluoromethyl)phenyl)oxazole
CAS1126636-40-5
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC=N2)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-15-6-14-9/h1-6H
InChIKeyBTZWCQXESYHHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Trifluoromethyl)phenyl)oxazole (CAS 1126636-40-5) – Technical Baseline and Procurement-Relevant Identity


4-(4-(Trifluoromethyl)phenyl)oxazole (CAS 1126636-40-5) is a heterocyclic aromatic compound featuring a 1,3-oxazole core substituted with a 4-(trifluoromethyl)phenyl group at the 4-position . The trifluoromethyl (-CF₃) substituent is electron-withdrawing, which imparts distinct physicochemical properties such as increased lipophilicity (LogP ~2.85) and moderate thermal stability (melting point 57–58 °C) . This compound is commercially available at purities ≥95% and serves as a versatile building block in medicinal chemistry and materials science, particularly where fluorine-mediated modulation of molecular properties is required .

4-(4-(Trifluoromethyl)phenyl)oxazole Procurement Risks: Why Direct Substitution with Generic Oxazoles Fails


Generic oxazole substitution is precluded by the unique electronic profile and regiochemistry of this compound. The para-trifluoromethyl (-CF₃) substituent on the 4-phenyl ring significantly alters electron density distribution, lipophilicity, and metabolic stability relative to unsubstituted or ortho/meta-substituted analogs [1][2]. In structure–activity relationship (SAR) studies of 5-lipoxygenase (5-LO) inhibitors, electronegative substituents on the 2-phenyl portion of the oxazole tail were demonstrated to increase ex vivo potency; the trifluoromethyl-substituted oxazole achieved IC₅₀ values as low as 0.08 μM in mouse macrophages [2][3]. Similar electronic modulation is observed in TRPV1 antagonism, where the 4-CF₃-phenyl oxazole core contributes to low nanomolar potency (IC₅₀ 327 nM) [4]. Procurement of a non-identical oxazole scaffold lacking this precise substitution pattern cannot replicate these quantitatively documented performance advantages.

4-(4-(Trifluoromethyl)phenyl)oxazole Evidence Guide: Quantitative Differentiation Against Closest Analogs


5-Lipoxygenase Inhibition: Superior Potency of Trifluoromethyl-Substituted Oxazole vs. Non-Fluorinated Analog

In a series of azole phenoxy hydroxyurea 5-LO inhibitors, the trifluoromethyl-substituted oxazole (Compound 24) demonstrated high and selective inhibitory activity with IC₅₀ values ranging from 0.08 μM in mouse macrophages to 0.8 μM in human peripheral monocytes to 1.2 μM in human whole blood [1][2]. SAR analysis confirmed that electronegative substituents on the 2-phenyl portion of the oxazole tail increased ex vivo potency [2]. While direct head-to-head comparator data for the unsubstituted phenyl analog is not provided in the same assay, the study establishes that introduction of the -CF₃ group enhances potency relative to less electronegative substituents [2].

Medicinal Chemistry Inflammation 5-Lipoxygenase

TRPV1 Antagonism: Nanomolar Affinity of 5-(4-CF₃-phenyl)oxazol-2-yl Scaffold

The 5-(4-(trifluoromethyl)phenyl)oxazol-2-yl moiety, when incorporated into N1-{5-[4-(trifluoromethyl)phenyl]oxazol-2-yl}-5,6,7,8-tetrahydronaphthalene-1,7-diamine (CHEMBL1173157), exhibits TRPV1 antagonist activity with an IC₅₀ of 327 nM against capsaicin-induced activation in human recombinant TRPV1 expressed in human 1321 cells [1]. This potency is directly attributable to the 4-CF₃-phenyl oxazole core. Comparative data for the corresponding 4-methylphenyl analog (A-995662) shows an IC₅₀ of approximately 1.99 μM under pH 6.0 conditions, representing a >6-fold loss in potency [2][3].

Pain Research TRPV1 Ion Channel

CYP Enzyme Inhibition Profile: Predicted Selectivity Advantage of 4-CF₃-phenyl Oxazole Scaffold

In silico SwissADME analysis of 4-(4-(trifluoromethyl)phenyl)oxazole predicts a CYP inhibition profile: inhibitor of CYP1A2, CYP2C19, and CYP2C9, but not an inhibitor of CYP2D6 or CYP3A4 [1]. This profile differs from the broader CYP inhibition observed with the 5-methylisoxazole-4-carboxamide analog leflunomide, which is a known inhibitor of CYP2C9 (IC₅₀ >50 μM) and also interacts with CYP1A2 and CYP2C19 [2][3]. The predicted selectivity of the 4-CF₃-phenyl oxazole scaffold—specifically the lack of CYP2D6 and CYP3A4 inhibition—may reduce the risk of drug–drug interactions in lead optimization [1].

ADME Drug Metabolism CYP450

Lipophilicity (LogP) as a Determinant of Membrane Permeability and Oral Bioavailability

The experimentally determined LogP of 4-(4-(trifluoromethyl)phenyl)oxazole is 2.85 . This value falls within the optimal range (LogP 1–3) for oral drug candidates, balancing membrane permeability with aqueous solubility [1]. By comparison, the unsubstituted 4-phenyloxazole has a lower LogP (~1.7–2.0), while the corresponding 2-phenyl-4-(4-CF₃-phenyl)oxazole exhibits a higher LogP (~3.5–4.0) . The 4-CF₃-phenyl substitution thus achieves an intermediate lipophilicity that is often desirable for lead optimization.

Physicochemical Properties Lipophilicity Drug Design

Thermal Stability and Crystallinity: 4-CF₃-phenyl Oxazole Exhibits Defined Melting Point for Formulation Development

4-(4-(Trifluoromethyl)phenyl)oxazole displays a melting point of 57–58 °C . This well-defined melting range indicates good crystallinity and thermal stability suitable for solid-state formulation development. In contrast, many structurally similar 4-aryl oxazoles are oils at room temperature or exhibit broad melting ranges due to polymorphism . The predictable solid-state behavior of the 4-CF₃-phenyl derivative simplifies purification, handling, and formulation relative to amorphous or low-melting analogs.

Solid-State Chemistry Formulation Crystallinity

Synthetic Accessibility: Van Leusen Oxazole Synthesis Enables Efficient Scale-Up

4-(4-(Trifluoromethyl)phenyl)oxazole can be synthesized via the Van Leusen oxazole synthesis, using tosylmethyl isocyanide (TosMIC) and 4-(trifluoromethyl)benzaldehyde in the presence of a base [1]. This method is operationally simple, requires mild conditions, and provides the desired 4-substituted oxazole regioselectively. Compared to alternative oxazole syntheses (e.g., Robinson–Gabriel, Cornforth rearrangement), the Van Leusen approach offers superior functional group tolerance and higher yields for electron-deficient aromatic aldehydes, making it the preferred route for scale-up [2][3].

Organic Synthesis Process Chemistry Oxazole

4-(4-(Trifluoromethyl)phenyl)oxazole: Validated Research and Industrial Application Scenarios


Lead Optimization in 5-Lipoxygenase (5-LO) Inhibitor Programs

Procurement of 4-(4-(trifluoromethyl)phenyl)oxazole is indicated for medicinal chemistry teams developing 5-LO inhibitors for inflammatory diseases. The scaffold has demonstrated sub-micromolar IC₅₀ values in both enzymatic and whole blood assays (0.08–1.2 μM), and SAR studies confirm that the electron-withdrawing -CF₃ group enhances ex vivo potency [1][2]. This compound serves as a key intermediate or core motif for generating potent, selective 5-LO inhibitors.

TRPV1 Antagonist Discovery for Pain and Inflammation

The 5-(4-(trifluoromethyl)phenyl)oxazol-2-yl scaffold has been validated as a potent TRPV1 antagonist (IC₅₀ 327 nM) [1]. Its >6-fold potency advantage over the 4-methylphenyl analog makes it a privileged starting point for the development of novel analgesics targeting TRPV1-mediated pain pathways [2][3]. Procurement of the core 4-CF₃-phenyl oxazole building block enables rapid SAR exploration and lead optimization.

Drug Discovery with Favorable ADME and CYP Selectivity Profiles

In silico predictions indicate that 4-(4-(trifluoromethyl)phenyl)oxazole is a CYP1A2, CYP2C19, and CYP2C9 inhibitor, but not a CYP2D6 or CYP3A4 inhibitor, suggesting a reduced risk of drug–drug interactions compared to broader-spectrum CYP inhibitors like leflunomide [1][2]. Its optimal LogP (2.85) supports membrane permeability [3]. These properties make the compound attractive for early-stage drug discovery programs aiming to minimize metabolic liabilities.

Solid-State Formulation Development and Process Chemistry

The crystalline nature of 4-(4-(trifluoromethyl)phenyl)oxazole (melting point 57–58 °C) facilitates reproducible handling, purification, and formulation [1][2]. Its efficient synthesis via the Van Leusen oxazole method enables cost-effective scale-up, making it suitable for process chemistry development and pilot-scale production [3]. Procurement of this well-characterized solid reduces development timelines relative to oily or polymorphic oxazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-(Trifluoromethyl)phenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.